MFCD18317714
Description
However, based on the structural and functional analogs discussed across multiple sources, compounds with MDL numbers (e.g., MFCD00003330, MFCD09997799) are typically small organic molecules with applications in pharmaceuticals, agrochemicals, or materials science. These compounds often feature heterocyclic frameworks (e.g., benzimidazoles, indoles, or imidazoles) and halogenated or trifluoromethyl substituents, which influence their physicochemical and biological properties . For the purpose of this analysis, we will adopt a comparative framework using structurally analogous compounds from the evidence to highlight key parameters for evaluation, such as molecular weight, solubility, synthetic efficiency, and safety profiles.
Properties
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO3/c13-8-1-6(2-9(14)4-8)10-3-7(12(17)18)5-15-11(10)16/h1-5H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZBSKPMESTXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C2=CC(=CNC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687711 | |
| Record name | 5-(3-Chloro-5-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-43-8 | |
| Record name | 5-(3-Chloro-5-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18317714 typically involves a series of well-defined chemical reactions. One common method includes the use of hydrophilic material-modified iron oxide nanoparticles, synthesized using the co-precipitation technique . This method ensures the stability of the compound in an aqueous phase system for extended periods.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. Techniques such as vacuum filtration and spin coating are used to fabricate the compound in various forms, depending on the intended application .
Chemical Reactions Analysis
Types of Reactions
MFCD18317714 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can gain electrons, leading to the reduction of its oxidation state.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for oxidation and various reducing agents for reduction reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced forms of the compound.
Scientific Research Applications
MFCD18317714 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: The compound is employed in biological tagging and imaging, leveraging its unique optical properties.
Mechanism of Action
The mechanism of action of MFCD18317714 involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can interact with cellular components to facilitate imaging or drug delivery.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes critical properties of MFCD18317714 analogs from the evidence, focusing on halogenated and trifluoromethyl-substituted compounds:
Key Observations :
- Solubility: The imidazole derivative (177760-04-2) exhibits higher aqueous solubility (2.34 mg/mL) due to its polar carboxy groups and lower molecular weight.
- Topological Polar Surface Area (TPSA) : Higher TPSA values (e.g., 72.6 Ų for 177760-04-2) correlate with improved bioavailability and membrane permeability, critical for drug candidates .
- Safety Profiles : Brominated and chlorinated compounds (e.g., 1761-61-1, 57335-86-1) carry specific hazard warnings (H302, H315), necessitating stringent handling protocols compared to fluorinated analogs .
Key Observations :
- Catalytic Efficiency : The use of A-FGO (amine-functionalized graphene oxide) in synthesizing 1761-61-1 achieves near-quantitative yields (98%) with five reusability cycles, aligning with green chemistry principles .
- Solvent Impact: Polar aprotic solvents (e.g., DMF) enhance reaction rates for chlorinated indoles (57335-86-1) but pose environmental and safety concerns compared to THF/ethanol systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
